7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-BROMO-1-(3-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-1-(3-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, pyridine derivatives, and chromeno-pyrrole intermediates. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Reagents: Brominating agents, chlorinating agents, and pyridine derivatives.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Optimization of reaction conditions: Temperature, pressure, and reaction time.
Purification techniques: Crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-1-(3-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution may result in halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of 7-BROMO-1-(3-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-(3-chlorophenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 7-BROMO-1-(3-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H14BrClN2O3 |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
7-bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14BrClN2O3/c1-12-4-2-7-18(26-12)27-20(13-5-3-6-15(25)10-13)19-21(28)16-11-14(24)8-9-17(16)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
FIWWTWVLQYCRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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